molecular formula C11H24N4O B14021643 2-(4-(2-Aminoethyl)piperazin-1-YL)-N-isopropylacetamide

2-(4-(2-Aminoethyl)piperazin-1-YL)-N-isopropylacetamide

Katalognummer: B14021643
Molekulargewicht: 228.33 g/mol
InChI-Schlüssel: PDCBKNBZXQETMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(2-Aminoethyl)piperazin-1-YL)-N-isopropylacetamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Aminoethyl)piperazin-1-YL)-N-isopropylacetamide typically involves the reaction of piperazine derivatives with isopropylacetamide. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for piperazine derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(2-Aminoethyl)piperazin-1-YL)-N-isopropylacetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired outcome. For oxidation reactions, strong oxidizing agents such as potassium permanganate are often used under acidic conditions. For reduction reactions, reducing agents like lithium aluminum hydride are used under anhydrous conditions. Substitution reactions typically require the presence of a nucleophile and a suitable leaving group .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, including alkylated or halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

2-(4-(2-Aminoethyl)piperazin-1-YL)-N-isopropylacetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4-(2-Aminoethyl)piperazin-1-YL)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to 2-(4-(2-Aminoethyl)piperazin-1-YL)-N-isopropylacetamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and functional groups, which confer unique chemical and biological properties. These properties make it particularly valuable for certain applications in research and industry .

Eigenschaften

Molekularformel

C11H24N4O

Molekulargewicht

228.33 g/mol

IUPAC-Name

2-[4-(2-aminoethyl)piperazin-1-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C11H24N4O/c1-10(2)13-11(16)9-15-7-5-14(4-3-12)6-8-15/h10H,3-9,12H2,1-2H3,(H,13,16)

InChI-Schlüssel

PDCBKNBZXQETMI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)CN1CCN(CC1)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.